molecular formula C15H19ClN2O4S B2628986 4-(3-((4-Chlorophenyl)sulfonyl)propanoyl)-3,3-dimethylpiperazin-2-one CAS No. 952886-83-8

4-(3-((4-Chlorophenyl)sulfonyl)propanoyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2628986
CAS No.: 952886-83-8
M. Wt: 358.84
InChI Key: YMGWEBFQEYQCCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the precise structure of the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions required for the reaction .


Physical and Chemical Properties Analysis

This includes determining properties like melting point, boiling point, solubility, and stability .

Scientific Research Applications

Antioxidant and Metal Chelating Activities

A study highlighted the synthesis and biological evaluation of novel dihydropyridine analogs, including derivatives related to the compound of interest, for their antioxidant and metal chelating activities. These derivatives were found to act as potent antioxidants and chelating agents, which could be useful in treating metals-induced oxidative stress associated diseases (Sudhana & Pradeepkiran, 2019).

Antifungal Activities

Research on the structure-activity relationships of 3-methyl and 3,3-dimethyl analogs of certain compounds, including the chemical structure of interest, demonstrated potent antifungal activities against Candida albicans and Aspergillus fumigatus. This suggests its utility in developing treatments for fungal infections (Miyauchi et al., 1996).

Thromboxane Receptor Antagonism and Synthase Inhibition

Another study synthesized enantiomers of a compound structurally related to 4-(3-((4-Chlorophenyl)sulfonyl)propanoyl)-3,3-dimethylpiperazin-2-one, showing their efficacy as thromboxane receptor antagonists and thromboxane synthase inhibitors. This indicates potential applications in cardiovascular disease management (Bhagwat et al., 1993).

Antiviral Activity

The synthesis and evaluation of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, derived from a related chemical process, demonstrated antiviral activities against the tobacco mosaic virus, suggesting potential in developing antiviral agents (Chen et al., 2010).

Fuel Cell Applications

A study on the synthesis and properties of sulfonated block copolymers containing fluorenyl groups, related to the chemical family of the compound , indicated their high proton conductivity and suitability for fuel-cell applications. This research paves the way for advancements in energy conversion and storage technologies (Bae et al., 2009).

Mechanism of Action

If the compound is biologically active, studies would be conducted to understand how it interacts with biological systems .

Safety and Hazards

Safety data sheets would be consulted to understand the risks associated with handling the compound .

Properties

IUPAC Name

4-[3-(4-chlorophenyl)sulfonylpropanoyl]-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O4S/c1-15(2)14(20)17-8-9-18(15)13(19)7-10-23(21,22)12-5-3-11(16)4-6-12/h3-6H,7-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGWEBFQEYQCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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